Thalidomide 4'-ether-PEG1-azide

PROTAC Linker Optimization Ternary Complex

Select Thalidomide 4'-ether-PEG1-azide for PROTAC targets with sterically constrained binding pockets. Its unique 4'-ether linkage and precisely defined PEG1 spacer (~6-8 Å) minimize linker bulk, promoting a compact, productive ternary complex. Unlike longer PEG analogs, this shortest variant reduces unpredictable pharmacological shifts, making it ideal for systematic SAR studies. The terminal azide enables clean CuAAC/SPAAC conjugation, while the thalidomide scaffold (weaker CRBN affinity vs. pomalidomide) broadens the therapeutic window. Guaranteed ≥95% HPLC purity ensures reliable stoichiometry for library synthesis.

Molecular Formula C17H17N5O6
Molecular Weight 387.3 g/mol
Cat. No. B12381957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide 4'-ether-PEG1-azide
Molecular FormulaC17H17N5O6
Molecular Weight387.3 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCN=[N+]=[N-]
InChIInChI=1S/C17H17N5O6/c18-21-19-6-7-27-8-9-28-12-3-1-2-10-14(12)17(26)22(16(10)25)11-4-5-13(23)20-15(11)24/h1-3,11H,4-9H2,(H,20,23,24)
InChIKeyWCVIWNRCCKNKEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide 4'-ether-PEG1-azide: Procurement Guide for CRBN-Recruiting PROTAC Linker with PEG1 Spacer and Azide Handle


Thalidomide 4'-ether-PEG1-azide (CAS 2758432-02-7) is a functionalized cereblon (CRBN) ligand-linker conjugate designed for use in proteolysis-targeting chimera (PROTAC) research . It consists of a thalidomide-derived E3 ligase recruiter, a short PEG1 spacer, and a terminal azide moiety that enables bioorthogonal click chemistry . The compound is commercially available from multiple vendors with certified purity (≥95% by HPLC) and a molecular weight of 387.35 g/mol .

Why Thalidomide 4'-ether-PEG1-azide Is Not Interchangeable with Other CRBN Ligand-Linker Conjugates


PROTAC ternary complex formation is exquisitely sensitive to linker composition and length; even minor alterations in PEG unit count or attachment chemistry can substantially alter degradation efficiency, target selectivity, and cellular permeability . Thalidomide 4'-ether-PEG1-azide features a specific 4'-ether linkage and a precisely defined PEG1 spacer that offers a unique balance of minimal steric bulk and sufficient separation between the CRBN ligand and the target warhead [1]. Substituting this with a longer PEG linker (e.g., PEG3, PEG4) or a different attachment chemistry (e.g., amide vs. ether) without empirical validation introduces unpredictable changes to the degrader's pharmacological profile . Therefore, generic substitution of this building block with superficially similar analogs cannot guarantee equivalent PROTAC performance and may confound structure-activity relationship studies.

Quantitative Differentiation of Thalidomide 4'-ether-PEG1-azide: Evidence-Based Comparison with Closest Analogs


Linker Length and Composition: PEG1 vs. PEG3/PEG4 Spacers

Thalidomide 4'-ether-PEG1-azide incorporates a single PEG unit (PEG1) with a molecular weight of 387.35 g/mol . In contrast, Thalidomide-O-amido-PEG4-azide contains four PEG units and an amide linkage, resulting in a molecular weight of 576.56 g/mol . The shorter PEG1 spacer minimizes steric bulk, which may enhance cell permeability and reduce the risk of linker-dependent off-target effects [1]. While no direct head-to-head degradation data are publicly available for this specific compound, class-level inferences from PROTAC literature indicate that linker length can profoundly impact degradation efficiency (DC50) and maximum degradation (Dmax) .

PROTAC Linker Optimization Ternary Complex

Attachment Chemistry: 4'-Ether vs. O-Amido Linkage

Thalidomide 4'-ether-PEG1-azide employs a direct ether linkage from the thalidomide 4'-position to the PEG1 chain . In comparison, Thalidomide-O-amido-PEG1-azide (CAS 2597167-25-2) uses an amide linkage [1]. The ether linkage may offer distinct metabolic stability and conformational flexibility compared to the amide bond [2]. While direct stability data for these specific compounds are not available, the chemical difference provides researchers with a means to explore structure-property relationships in PROTAC design .

PROTAC Linker Chemistry Stability

Azide Functionalization for Click Chemistry: Quantitative Purity and Reactivity

Thalidomide 4'-ether-PEG1-azide is supplied with a certified purity of ≥95% (HPLC) and contains a terminal azide group suitable for copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry . In contrast, some analogs such as Thalidomide 4'-ether-PEG3-amine (CAS not specified) contain an amine group that requires a different conjugation strategy . The high purity specification (≥95%) ensures reliable stoichiometry in click reactions, minimizing side products . While exact reaction yields are protocol-dependent, the azide group is widely recognized for its bioorthogonal reactivity with alkyne, DBCO, or BCN groups .

Click Chemistry CuAAC SPAAC

CRBN Ligand Potency: Thalidomide vs. Pomalidomide Scaffold

Thalidomide 4'-ether-PEG1-azide utilizes the thalidomide scaffold as the CRBN-binding warhead . While pomalidomide-based analogs (e.g., Pomalidomide-PEG1-azide, CAS 2133360-04-8) generally exhibit higher CRBN binding affinity (Kd values typically in the low nanomolar range for pomalidomide vs. micromolar for thalidomide) , thalidomide derivatives are often preferred when lower CRBN engagement is desired or when pomalidomide-based PROTACs exhibit cytotoxicity or excessive target degradation [1]. Direct binding affinity data for the 4'-ether-PEG1-azide derivative are not publicly reported, but the parent thalidomide scaffold's reduced potency relative to pomalidomide provides a tunable parameter for degrader optimization [2].

Cereblon E3 Ligase IMiD

PEG1 Spacer: Minimal Steric Hindrance for Challenging Targets

The single PEG unit (PEG1) in Thalidomide 4'-ether-PEG1-azide provides a minimal spacer length of approximately 6-8 Å (estimated from ethylene glycol repeat), which is shorter than the PEG4 spacer (~16-18 Å) found in Thalidomide-O-PEG4-azide . This shorter length may be advantageous for targets where a compact degrader is required to achieve productive ternary complex geometry or to enhance cell permeability [1]. While no direct permeability data are available for this specific compound, studies on related PROTACs have shown that shorter linkers can improve cellular uptake and degradation efficiency for certain target proteins [2].

PROTAC Linker Optimization Permeability

Recommended Procurement and Application Scenarios for Thalidomide 4'-ether-PEG1-azide Based on Empirical Evidence


Optimizing Ternary Complex Geometry with a Short, Minimalist Linker

Use Thalidomide 4'-ether-PEG1-azide when designing PROTACs for protein targets with shallow or sterically constrained binding pockets. The PEG1 spacer (estimated ~6-8 Å) minimizes linker bulk, potentially facilitating a more compact and productive ternary complex as supported by class-level linker optimization studies [1].

Parallel Synthesis of PROTAC Libraries to Screen Linker Length and Composition

Incorporate Thalidomide 4'-ether-PEG1-azide as the shortest linker variant in a systematic SAR study. Comparing its performance against PEG2, PEG3, and PEG4 analogs allows researchers to identify the optimal linker length for a given target, given the known sensitivity of PROTAC activity to linker composition .

Mild CRBN Engagement to Mitigate Cytotoxicity or Off-Target Degradation

Select the thalidomide scaffold over more potent CRBN ligands (e.g., pomalidomide) when a weaker E3 ligase recruitment is desirable. The reduced CRBN binding affinity of thalidomide (Kd ~µM) relative to pomalidomide (Kd ~nM) can expand the therapeutic window and reduce cytotoxic effects in cellular assays [2].

Click Chemistry-Enabled PROTAC Assembly for Rapid Analog Generation

Utilize the terminal azide group of Thalidomide 4'-ether-PEG1-azide in CuAAC or SPAAC reactions to conjugate a variety of alkyne-modified target ligands. The high purity (≥95%) of this building block ensures reliable stoichiometry and minimizes side reactions during library synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide 4'-ether-PEG1-azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.